Carbaryl
Overview
Description
Carbaryl, also known as 1-naphthyl methylcarbamate, is a chemical compound belonging to the carbamate family. It is primarily used as an insecticide and is known for its effectiveness in controlling a wide range of pests. This compound is a white crystalline solid and was first introduced commercially in 1958 under the brand name Sevin .
Mechanism of Action
Target of Action
Carbaryl, a member of the carbamate family of insecticides, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system of insects and mammals by regulating the degradation of the neurotransmitter acetylcholine .
Mode of Action
This compound acts as a reversible inhibitor of AChE . By inhibiting AChE, this compound causes an accumulation of acetylcholine at synaptic junctions, leading to uncontrolled movement, paralysis, convulsions, and potentially death . This effect is more pronounced in insects than in mammals due to differences in the nervous system .
Biochemical Pathways
This compound’s action affects the biochemical pathway involving acetylcholine, a neurotransmitter. The inhibition of AChE prevents the breakdown of acetylcholine, leading to an overstimulation of nerve cells . Additionally, this compound is metabolized via various pathways. For instance, it is reduced to 1-naphthol and methylamine, which are then further degraded .
Pharmacokinetics
This instability allows mammals to recover from acute effects when exposures are low . More detailed studies are needed to fully understand the ADME properties of this compound and their impact on its bioavailability .
Result of Action
The primary result of this compound’s action is the disruption of normal nerve function, leading to paralysis and potential death in insects . In mammals, the effects are less severe due to differences in the nervous system, but can still include symptoms related to the overstimulation of nerve cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the composition of soil organic matter and its pH can affect the retention of this compound in the environment . Furthermore, this compound is the second most widely detected insecticide in surface waters in the U.S., indicating its persistence in the environment .
Biochemical Analysis
Biochemical Properties
Carbaryl, similar to most carbamates, inhibits the enzyme acetylcholinesterase (AChE), which is responsible for the degradation of the neurotransmitter acetylcholine in insects . Its inhibition promotes the buildup of AChE at synaptic junctions, resulting in uncontrolled movement, paralysis, convulsions, and possible death .
Cellular Effects
This compound’s inhibition of AChE also causes toxicity to mammals, although, in contrast to insects, the mammalian effect involves synapses in the peripheral nervous system, including those in glandular structures and at neuromuscular junctions, in addition to those in the central nervous system .
Molecular Mechanism
This compound exerts its effects at the molecular level through the inhibition of AChE. This inhibition is due to the hydrolytic instability of the carbamate-AChE bond, recovery of mammals from acute effects is expected when exposures are low .
Temporal Effects in Laboratory Settings
This compound has a low molecular weight, is moderately soluble in water, and does not readily volatilize
Metabolic Pathways
This compound is involved in the metabolic pathway that degrades the neurotransmitter acetylcholine. It interacts with the enzyme AChE, inhibiting its function and leading to a buildup of acetylcholine .
Preparation Methods
Carbaryl can be synthesized through two main methods:
-
Direct Reaction of Methyl Isocyanate with 1-Naphthol
Reaction: ( \text{C}_{10}\text{H}_7\text{OH} + \text{CH}{10}\text{H}_7\text{OC(O)NHCH}_3 )
Conditions: This method is cost-effective and involves the direct reaction of methyl isocyanate with 1-naphthol.
-
Reaction of 1-Naphthol with Excess Phosgene
Reaction: 1-naphthol is treated with excess phosgene to produce 1-naphthyl chloroformate, which is then reacted with methylamine to form this compound.
Conditions: This method uses the same reagents but in a different sequence.
Chemical Reactions Analysis
Carbaryl undergoes various chemical reactions, including:
-
Hydrolysis
Reagents: Water or aqueous solutions.
Conditions: Typically occurs under acidic or basic conditions.
Products: 1-naphthol and methylamine.
-
Oxidation
Reagents: Oxidizing agents such as nitric acid.
Conditions: Elevated temperatures.
Products: Oxidized derivatives of this compound.
-
Substitution
Reagents: Various nucleophiles.
Conditions: Depends on the nucleophile used.
Products: Substituted carbamate derivatives.
Scientific Research Applications
Carbaryl has a wide range of applications in scientific research:
-
Chemistry
- Used as a model compound to study the behavior of carbamate pesticides.
- Employed in analytical chemistry for the development of detection methods .
-
Biology
- Utilized to study the effects of acetylcholinesterase inhibition on nerve cells.
- Investigated for its impact on various biological systems, including insects and mammals .
-
Medicine
- Explored for its potential use in treating lice infestations and other skin conditions.
- Studied for its interactions with acetylcholine receptors .
-
Industry
- Widely used in agriculture to control pests on crops, fruits, and ornamental plants.
- Applied in forestry and rangeland protection .
Comparison with Similar Compounds
Carbaryl belongs to the carbamate family of insecticides, which includes other compounds such as carbofuran and aldicarb. Compared to these compounds:
-
Carbofuran
- More toxic to mammals.
- Used for controlling soil-dwelling pests .
-
Aldicarb
- Highly toxic and used in limited applications.
- Effective against a broad spectrum of pests .
This compound is unique in its relatively lower toxicity to mammals and its broad-spectrum activity against various pests. It is also more rapidly degradable in the environment compared to organochlorine pesticides .
Properties
IUPAC Name |
naphthalen-1-yl N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXBEEMKQHEXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Record name | CARBARYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2808 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CARBARYL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020247 | |
Record name | Carbaryl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Carbaryl appears as a white crystalline solid. Insoluble in water. Combustible, although difficult to ignite. Toxic by inhalation (dust, etc.). Produces toxic oxides of nitrogen during combustion., White or gray, odorless solid. [pesticide]; [NIOSH], ODOURLESS WHITE CRYSTALS OR SOLID IN VARIOUS FORMS., White or gray, odorless solid., White or gray, odorless solid. [pesticide] | |
Record name | CARBARYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2808 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Carbaryl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/256 | |
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Record name | CARBARYL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | CARBARYL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/464 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Carbaryl | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0100.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes (NIOSH, 2023), Decomposes, decomposes | |
Record name | CARBARYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2808 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CARBARYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/952 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CARBARYL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/464 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Carbaryl | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0100.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
193-202 °C | |
Record name | CARBARYL | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4), 0.01 % (NIOSH, 2023), Soluble in most polar organic solvents; dimethylformamide 400-450, dimethyl sulfoxide 400-450, acetone 200-300, cyclohexanone 200-250, isopropanol 100, xylene 100 (all in g/kg at 25 °C), In water, 110 mg/L at 22 °C, Solubility in water, g/100ml at 30 °C: 0.004-0.012 (very poor), 0.01% | |
Record name | SID26730497 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | CARBARYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2808 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/952 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CARBARYL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Carbaryl | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0100.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.23 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.228 g/cu cm at 25 °C, 1.2 g/cm³, 1.23 | |
Record name | CARBARYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2808 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/952 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | CARBARYL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/464 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Carbaryl | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0100.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
less than 0.00004 mmHg at 77 °F (NIOSH, 2023), 0.00000136 [mmHg], Vapor pressure: 0.002 mm Hg at 40 °C, 1.36X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, <0.00004 mmHg at 77 °F, (77 °F): <0.00004 mmHg | |
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Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2808 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Carbaryl | |
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URL | https://haz-map.com/Agents/256 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/952 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Record name | CARBARYL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/464 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Carbaryl | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0100.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless to light tan crystals, White or gray ... solid. | |
CAS No. |
63-25-2, 3197-92-0, 27636-33-5 | |
Record name | CARBARYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2808 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Carbaryl | |
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Record name | Carbaryl [ANSI:BSI:ISO] | |
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Record name | Carbamic-14C acid, methyl-, 1-naphthyl ester | |
Source | ChemIDplus | |
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Record name | Carbamic acid, methyl-, naphthalenyl ester | |
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Record name | Carbaryl | |
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Record name | CARBARYL | |
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Record name | 1-Naphthalenol, 1-(N-methylcarbamate) | |
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Record name | Carbaryl | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9020247 | |
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Record name | Carbaryl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.505 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBARIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R890C8J3N1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CARBARYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/952 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CARBARYL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CARBARYL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/464 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
288 °F (USCG, 1999), 145 °C, 142 °C, 293 °F | |
Record name | CARBARYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2808 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CARBARYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/952 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CARBARYL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CARBARYL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/464 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Carbaryl | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0100.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.